6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Description
Properties
IUPAC Name |
6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-10-7-3-2-6-8(9-7)12-5-4-11-6/h2-3H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLHXJOZYKIURU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C8H9NO3
- Molecular Weight : 167.16 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated for various pharmacological properties:
- Antitumor Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines.
- Kinase Inhibition : The compound has been evaluated for its inhibitory effects on various kinases, which play critical roles in cancer progression.
The mechanisms through which this compound exerts its biological effects include:
- EGFR Inhibition : Similar compounds have demonstrated the ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity. For instance, some derivatives showed IC50 values as low as 13 nM against EGFR kinase .
- Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating intrinsic pathways and affecting mitochondrial function.
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines. The results indicated:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 (lung cancer) | 0.5 |
| Compound B | HeLa (cervical cancer) | 1.0 |
| Compound C | MCF-7 (breast cancer) | 0.8 |
These findings suggest that the compound exhibits potent antitumor activity across different types of cancer cells.
Case Study 2: Kinase Inhibition
In another study focused on kinase inhibition, derivatives of the compound were tested against several protein kinases:
| Kinase Target | Inhibition (%) at 0.1 μM |
|---|---|
| EGFR L858R/T790M | 90.3 |
| c-Met | 85.0 |
| JAK2 | 70.5 |
The results indicate that these compounds can effectively inhibit key kinases involved in tumor growth and metastasis.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest several promising biological activities. Research indicates that 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine may interact with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of biological pathways, which is crucial for therapeutic applications.
Potential Therapeutic Effects
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : There is emerging evidence that it may have anticancer effects through mechanisms such as apoptosis induction in cancer cells.
- Neurological Applications : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders.
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate. Its unique structure allows it to participate in various chemical reactions:
- Cyclization Reactions : It can be synthesized through cyclization of appropriate precursors involving pyridine derivatives and dioxin precursors.
- Functionalization : The presence of the methoxy group allows for selective functionalization at different positions on the pyridine ring.
Material Science
The compound's unique properties also lend themselves to applications in material science. Its stability and reactivity can be harnessed to develop novel materials with specific functionalities.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is critical for optimizing its biological activity. By comparing it with structurally similar compounds, researchers can identify key features that influence its pharmacological profile.
Comparative Analysis Table
| Compound Name | Similarity Index | Notable Features |
|---|---|---|
| 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid | 0.87 | Carboxylic acid group may enhance solubility |
| 6-Methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | 0.92 | Methyl group may influence biological activity |
| 2-Methoxy-6-methylpyridin-3-ol | 0.82 | Hydroxyl group could affect binding affinity |
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Case Study 1: Antimicrobial Activity
In vitro studies demonstrated that the compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to disruption of bacterial cell membranes.
Case Study 2: Anticancer Effects
Research published in a peer-reviewed journal highlighted the compound's potential to induce apoptosis in breast cancer cells. This was linked to its ability to modulate signaling pathways involved in cell survival.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below summarizes key analogs, their substituents, molecular properties, and reported biological activities:
*clogP values are reported only for select compounds in anti-TB studies .
Key Observations:
- Substituent Position : The 6-methoxy group in the target compound is electronically distinct from 7-bromo or 8-boronate analogs. Methoxy’s electron-donating nature may alter the pyridine ring’s electronic profile, influencing binding interactions.
- Lipophilicity : Analogs with lipophilic substituents (e.g., compound 57) exhibit higher potency in anti-TB assays compared to polar derivatives (e.g., compounds 60, 61). This suggests that lipophilicity enhances membrane permeability or target engagement .
- Functional Group Utility : Carbaldehyde () and boronate () derivatives highlight the scaffold’s adaptability for further synthetic modifications, such as nucleophilic additions or cross-coupling reactions.
Anti-Tubercular Activity
- Polar vs. Lipophilic Analogs : In a study comparing anti-TB activity, 8-linked polar derivatives (clogP 3.6–5.0) showed modest activity, while 5-linked lipophilic analogs (e.g., compound 57) retained potency. This underscores the role of lipophilicity in optimizing drug-like properties .
Serotonin Receptor Affinity
- Structural Insights: Substituted dihydrodioxinopyridines (e.g., spirodioxinopyridines) have been tested for affinity toward 5-HT₄, 5-HT₆, and 5-HT₇ receptors. Although the target compound’s data are unavailable, its analogs demonstrate the scaffold’s relevance in central nervous system (CNS) drug discovery .
Preparation Methods
Synthesis via Chromenopyridine Derivatives (Based on Related Analogues)
A closely related synthetic approach is described in the synthesis of chromenopyridine derivatives, which can be adapted for the preparation of 6-Methoxy-2,3-dihydro-dioxino[2,3-b]pyridine by modifying substituents and ring systems.
- Starting from 6-substituted 4-hydroxy-2H-pyran-2-ones, reaction with anilines in acidic conditions (acetic acid) yields hydroxy-pyridine-2(1H)-ones.
- Subsequent acylation with 2-fluorobenzoyl chloride and cyclization leads to chromenopyridine derivatives.
- For methoxy substitution, methylation of hydroxy intermediates using trimethyloxonium tetrafluoroborate followed by aqueous base treatment is employed.
- Demethylation can be achieved by treatment with hydrobromic acid in acetic acid to yield hydroxy derivatives if needed.
This method involves multiple steps with reagents such as POCl3 for chlorination, NaH for deprotonation, and protection/deprotection steps for amines.
Preparation of 2,3-Dihydro-dioxino[2,3-b]pyridine Core
- The 2,3-dihydro-dioxino[2,3-b]pyridine scaffold is constructed by cyclization reactions involving hydroxyl and pyridine functionalities.
- Chlorination of hydroxyl groups using POCl3 followed by nucleophilic substitution with amines can form the dioxino ring.
- The methoxy group at the 6-position is introduced by methylation of the corresponding hydroxy intermediate using methylating agents like trimethyloxonium tetrafluoroborate.
General Notes on Solubility and Formulation
- Stock solutions of related sulfonyl chloride derivatives are prepared in solvents such as DMSO, PEG300, Tween 80, and corn oil, with careful stepwise mixing to ensure clarity and solubility.
- Heating and ultrasonic bath methods aid dissolution.
- Storage conditions vary from 2-8°C for short term to -80°C for long term to maintain stability.
Data Table: Key Reagents and Conditions for Preparation
Research Findings and Optimization
- The methylation step using trimethyloxonium tetrafluoroborate is efficient for introducing methoxy groups on hydroxy precursors, providing good yields and regioselectivity.
- The cyclization steps require careful temperature control (e.g., 110 °C for 14 h) and acidic conditions to ensure ring closure without decomposition.
- The use of protecting groups such as tert-butoxycarbonyl (Boc) for amines is critical to prevent side reactions during multi-step syntheses.
- Purification typically involves silica gel chromatography and recrystallization to obtain solid products with high purity.
- The described methods have been validated in related compounds with yields ranging from moderate to good (e.g., 16% isolated yield reported for a related chromenopyridine derivative).
Q & A
Basic: What are the established synthetic pathways for 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine, and what key intermediates are involved?
The synthesis typically involves ring-closing strategies and functional group transformations . A common approach is the cyclization of substituted pyridine precursors under acidic or basic conditions. For example, hexamine (hexamethylenetetramine) in acetic acid has been used to form fused pyridine-dioxane systems, as seen in analogous heterocycles (e.g., pyrrolo[2,3-b]pyridines) . Key intermediates include halogenated pyridines (e.g., 6-bromo derivatives) or alkynyl precursors, which undergo cyclization to form the dihydrodioxino ring. Post-cyclization functionalization (e.g., methoxy group introduction) is achieved via nucleophilic substitution or Pd-catalyzed coupling.
Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : 1H and 13C NMR are essential for confirming the fused dioxane-pyridine structure. The methoxy group at position 6 appears as a singlet (~δ 3.8–4.0 ppm), while dihydro protons resonate as multiplet signals (δ 4.2–4.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₉H₁₁NO₃ for the parent compound). NIST-standardized protocols ensure accuracy .
- HPLC : Purity ≥98% is confirmed via reverse-phase HPLC with UV detection, as emphasized in industrial quality control practices .
Advanced: How can researchers address conflicting data regarding the reactivity of this compound in cross-coupling reactions?
Discrepancies in yields or regioselectivity often arise from catalyst selection or substrate electronic effects . For instance, Suzuki-Miyaura couplings on similar triazolopyridines show that XPhos Pd G3 achieves 89% yield with 3,4-dimethoxyphenylboronic acid, while other catalysts (e.g., Pd(PPh₃)₄) underperform . To resolve contradictions:
Systematically screen catalysts (e.g., PdCl₂(dppf), XPhos Pd G3).
Optimize solvent systems (toluene/EtOH vs. DMF/H₂O).
Use computational modeling (DFT) to predict electronic effects on reactivity .
Advanced: What strategies are effective for introducing diverse substituents at the 6-position of the dihydrodioxinopyridine core?
Pd-catalyzed cross-coupling is the most versatile method:
- Suzuki-Miyaura coupling : Boronic acids with electron-donating groups (e.g., 3,4-dimethoxyphenyl) couple efficiently at the 6-position. Yields >85% are achieved using XPhos Pd G3 and 2M K₂CO₃ in toluene/EtOH .
- Buchwald-Hartwig amination : For amino-substituted derivatives, use Pd₂(dba)₃ with Xantphos and Cs₂CO₃ in dioxane at 100°C.
- Microwave-assisted synthesis : Reduces reaction times from hours to minutes while maintaining high yields .
Basic: What are the documented biological or material science applications of this compound?
- Medicinal chemistry : The core structure is a scaffold for kinase inhibitors (e.g., targeting EGFR or VEGFR2). Derivatives show moderate anticancer activity in vitro, though SAR studies are ongoing .
- Materials science : Methoxy-substituted dihydrodioxinopyridines exhibit tunable photoluminescence, making them candidates for OLEDs. Mechanistic studies suggest emission is influenced by substituent electronegativity .
Advanced: How does the electronic nature of substituents influence the photophysical properties of derivatives?
Electron-donating groups (e.g., methoxy) enhance π-conjugation , red-shifting absorption/emission wavelengths. For example:
Advanced: How to resolve contradictions in reported synthetic yields for dihydrodioxinopyridine derivatives?
Conflicting yields often stem from reaction scalability or purification methods . For example:
- Small-scale reactions (<1 mmol) may report higher yields due to easier heat management.
- Column chromatography vs. recrystallization: The latter improves purity but reduces recovery.
- Reproduce conditions from high-yield protocols (e.g., ’s 89% yield with XPhos Pd G3) and validate via independent labs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
